molecular formula C5H9F3N2O B13215200 4,4,4-Trifluoro-3-(methylamino)butanamide

4,4,4-Trifluoro-3-(methylamino)butanamide

Cat. No.: B13215200
M. Wt: 170.13 g/mol
InChI Key: FRSVBXSYZSVJSI-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-(methylamino)butanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications It is characterized by the presence of trifluoromethyl and methylamino groups attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(methylamino)butanamide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanamide with methylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

4,4,4-Trifluoro-3-oxobutanamide+MethylamineThis compound\text{4,4,4-Trifluoro-3-oxobutanamide} + \text{Methylamine} \rightarrow \text{this compound} 4,4,4-Trifluoro-3-oxobutanamide+Methylamine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(methylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4,4,4-trifluoro-3-oxobutanamide, while reduction could produce 4,4,4-trifluoro-3-(methylamino)butanol.

Scientific Research Applications

4,4,4-Trifluoro-3-(methylamino)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(methylamino)butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-oxobutanamide
  • 4,4,4-Trifluoro-3-(ethylamino)butanamide
  • 4,4,4-Trifluoro-3-(dimethylamino)butanamide

Uniqueness

4,4,4-Trifluoro-3-(methylamino)butanamide is unique due to the presence of both trifluoromethyl and methylamino groups, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylamino group provides opportunities for hydrogen bonding and electrostatic interactions. This combination of features makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

4,4,4-trifluoro-3-(methylamino)butanamide

InChI

InChI=1S/C5H9F3N2O/c1-10-3(2-4(9)11)5(6,7)8/h3,10H,2H2,1H3,(H2,9,11)

InChI Key

FRSVBXSYZSVJSI-UHFFFAOYSA-N

Canonical SMILES

CNC(CC(=O)N)C(F)(F)F

Origin of Product

United States

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